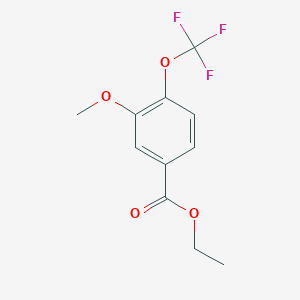

Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate

Description

Contextualization within the Field of Fluorinated Aromatic Esters

Fluorinated aromatic esters are a class of organic compounds that have found extensive applications in materials science, agrochemicals, and pharmaceuticals. The introduction of fluorine into an aromatic ester can significantly alter its physical, chemical, and biological properties. These modifications can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic resistance in bioactive molecules. halocarbon.com Fluorinated esters are integral components in the synthesis of high-performance polymers and liquid crystals. acs.orgmdpi.com

Historical Development and Initial Syntheses of Related Compounds in Academic Literature

The journey into the synthesis of complex fluorinated aromatic compounds owes much to early pioneering work. A significant milestone was the first synthesis of aryl trifluoromethyl ethers by L. Yagupolskii in the mid-20th century. While specific historical syntheses of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate are not extensively documented in readily available literature, the foundational methods for creating trifluoromethoxy-substituted aromatic rings have been established for decades. These early methods often involved harsh reaction conditions but laid the groundwork for the development of more sophisticated and milder fluorination techniques. The synthesis of various substituted benzoic acids and their subsequent esterification are well-established chemical transformations. epa.govgoogle.com General esterification methods, such as the Fischer esterification using an acid catalyst and an alcohol, are commonly employed. researchgate.netusm.my

Significance of Trifluoromethoxy and Methoxy (B1213986) Substituents in Aromatic Systems for Chemical Research

The trifluoromethoxy group (-OCF3) is a unique substituent that imparts a range of desirable properties to aromatic systems. It is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability and its ability to penetrate biological membranes. beilstein-journals.org The trifluoromethoxy group is often considered a "super-halogen" due to its electronic properties being similar to that of chlorine and fluorine.

Overview of Research Trajectories for Novel Benzoate (B1203000) Derivatives

Research into novel benzoate derivatives continues to be a vibrant area of chemical science. Current trends focus on the development of new synthetic methodologies that are more efficient, sustainable, and allow for a greater diversity of functional groups. In medicinal chemistry, there is a strong emphasis on designing benzoate derivatives with improved therapeutic profiles, including enhanced efficacy and reduced side effects. In materials science, the focus is on creating novel benzoates for applications in electronics, photonics, and advanced polymers. The strategic placement of substituents, such as the methoxy and trifluoromethoxy groups in this compound, is a key strategy in these research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methoxy-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O4/c1-3-17-10(15)7-4-5-8(9(6-7)16-2)18-11(12,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZFHJZZXWASIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Derivatization of Ethyl 3 Methoxy 4 Trifluoromethoxy Benzoate

Advanced Retrosynthetic Disconnections and Precursor Design

The retrosynthetic analysis of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate reveals several logical disconnections. The most apparent disconnection is at the ester linkage, leading back to 3-methoxy-4-(trifluoromethoxy)benzoic acid and ethanol (B145695). This approach places the focus on the synthesis of the core substituted benzoic acid.

Further disconnection of the 3-methoxy-4-(trifluoromethoxy)benzoic acid intermediate points to two critical transformations: the introduction of the C3 methoxy (B1213986) group and the C4 trifluoromethoxy group. A plausible and efficient strategy involves a forward synthesis commencing from a readily available precursor that already contains the desired oxygenation pattern. A highly suitable starting material is 3-methoxy-4-hydroxybenzoic acid (vanillic acid), a naturally derived and commercially available compound.

This precursor design simplifies the synthesis by leveraging the inherent regiochemistry of the starting material. The synthetic challenge is then reduced to two primary steps:

The conversion of the 4-hydroxyl group into a trifluoromethoxy group.

The esterification of the carboxylic acid moiety with ethanol.

An alternative, though potentially more complex, retrosynthetic pathway would involve the sequential introduction of the methoxy and trifluoromethoxy groups onto a simpler benzoic acid core. However, this approach often presents challenges in achieving the desired regioselectivity, making the use of a pre-functionalized precursor like vanillic acid a more strategic choice.

Esterification Protocols with Emphasis on Reaction Control and Yield Optimization

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid. Several robust methods can be employed, each with specific advantages concerning reaction control and yield optimization.

Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common and effective method. This equilibrium-driven process involves the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Brønsted Acid Catalysis: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid). This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethanol. A subsequent series of proton transfer and elimination steps results in the formation of the ethyl ester and water. To drive the equilibrium towards the product and maximize the yield, an excess of ethanol is typically used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation with a suitable solvent like toluene.

Lewis Acid Catalysis: Lewis acids, such as metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂), metal chlorides (e.g., ZnCl₂, AlCl₃), or solid-supported acids, can also effectively catalyze the esterification. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by ethanol. Lewis acid catalysts can offer advantages in terms of milder reaction conditions and easier work-up procedures compared to strong Brønsted acids.

| Catalyst Type | Example Catalyst | Typical Solvent | Typical Temperature | Key Advantages |

|---|---|---|---|---|

| Brønsted Acid | H₂SO₄ | Ethanol (excess) | Reflux | Low cost, effective for simple substrates |

| Brønsted Acid | p-Toluenesulfonic acid | Toluene/Ethanol | Reflux (with Dean-Stark trap) | Allows for water removal, driving equilibrium |

| Lewis Acid | Sc(OTf)₃ | Dichloromethane | Room Temp. to Reflux | High activity, mild conditions |

| Lewis Acid | Solid Acid (e.g., Sulfated Zirconia) | Ethanol (excess) | Reflux | Heterogeneous, easily separable and recyclable |

To circumvent the equilibrium limitations of Fischer esterification and achieve higher yields under milder conditions, the carboxylic acid can be converted into a more reactive derivative.

Acyl Chlorides: The synthesis of the intermediate 3-methoxy-4-(trifluoromethoxy)benzoyl chloride can be readily achieved by treating the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that reacts rapidly and irreversibly with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This method is generally high-yielding and proceeds at or below room temperature.

Anhydrides: While less common for simple ester synthesis, the carboxylic acid can be converted to a symmetric or mixed anhydride (B1165640). The anhydride can then react with ethanol, typically in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to form the desired ester. This approach is also non-reversible and generally provides excellent yields.

Transesterification is a valuable method for generating a library of ester analogs from a common precursor. For instance, if Mthis compound were synthesized first, it could be converted to the target ethyl ester or other ester derivatives through transesterification. This process involves reacting the methyl ester with an excess of another alcohol (in this case, ethanol) in the presence of an acid or base catalyst. The equilibrium is driven towards the new ester by using a large excess of the desired alcohol. This strategy is particularly useful for creating a variety of esters for structure-activity relationship studies without needing to perform multiple direct esterifications from the carboxylic acid.

Regioselective Introduction of Methoxy and Trifluoromethoxy Moieties

The strategic placement of the methoxy and trifluoromethoxy groups on the benzene (B151609) ring is crucial for the identity of the target compound. As outlined in the retrosynthetic analysis, starting with a precursor that already contains the desired oxygenation pattern is the most efficient approach.

The synthesis of the key intermediate, 3-methoxy-4-(trifluoromethoxy)benzoic acid, would logically start from 3-methoxy-4-hydroxybenzoic acid. The critical step is the conversion of the phenolic hydroxyl group to a trifluoromethoxy group. Modern synthetic methods for this transformation are often preferred over classical approaches due to their milder conditions and broader substrate scope. One such method involves a two-step sequence where the phenol (B47542) is first converted to a xanthate intermediate. This xanthate then undergoes an oxidative desulfurization-fluorination reaction to yield the desired aryl trifluoromethyl ether. This transformation is typically performed under mild conditions and is tolerant of various functional groups, including the carboxylic acid moiety.

While the chosen strategy of starting with vanillic acid bypasses the need for a de novo methoxylation step, it is relevant to consider how this could be achieved on a different precursor. If one were to start with a substrate such as 4-(trifluoromethoxy)benzoic acid, the introduction of a methoxy group at the C3 position would be required. This would be an electrophilic aromatic substitution reaction.

The trifluoromethoxy group is known to be an ortho-, para-directing deactivator. Therefore, direct electrophilic methoxylation would likely yield a mixture of products, with substitution occurring at positions ortho to the trifluoromethoxy group. Achieving the desired regioselectivity for the meta-position relative to the carboxylic acid would be challenging and would likely require a more complex, multi-step synthetic sequence involving protecting groups and directing group strategies to ensure the correct placement of the methoxy moiety. This complexity reinforces the strategic advantage of using a precursor like vanillic acid where the regiochemistry is pre-established.

Nucleophilic Aromatic Trifluoromethoxylation Pathways

The direct introduction of a trifluoromethoxy group onto an aromatic ring via nucleophilic substitution represents a significant challenge in synthetic organic chemistry. nih.gov Traditional nucleophilic aromatic substitution (SNAr) reactions typically require highly electron-deficient aromatic systems and potent nucleophiles. nih.gov The development of reagents and methodologies for direct nucleophilic trifluoromethoxylation has been an area of active research.

One notable approach involves the use of hypervalent iodine reagents, such as the Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), for the trifluoromethoxylation of phenols. nih.gov While not a direct nucleophilic substitution on an unsubstituted aromatic ring, this method provides a pathway to trifluoromethoxylated aromatics that can be further elaborated. For instance, a multi-step sequence could be envisioned where a suitably substituted phenol is first trifluoromethoxylated and then converted to the target benzoate (B1203000) ester.

Recent advancements have also explored the generation of the trifluoromethoxide anion (CF3O-) or its synthetic equivalents for use in nucleophilic reactions. nih.govresearchgate.net These methods often employ sources like trifluoromethyl triflate, which can act as a precursor to the trifluoromethoxide anion. rsc.org The reaction of such species with appropriately activated aromatic substrates, such as those bearing a good leaving group (e.g., a halogen or a nitro group) at the desired position, can lead to the formation of the trifluoromethoxy-substituted aromatic ring. beilstein-journals.orgresearchgate.net However, the direct nucleophilic aromatic substitution on an unactivated benzene ring remains a formidable task.

Metal-Catalyzed Coupling Reactions for Aromatic Substituent Installation (e.g., Suzuki, Buchwald-Hartwig, Ullmann)

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and derivatization of aromatic compounds, including this compound. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used for the formation of biaryl compounds. researchgate.net Starting with a halogenated derivative of this compound (e.g., an aryl bromide or iodide), coupling with a variety of aryl or heteroaryl boronic acids or esters can be achieved. This strategy is highly effective for installing diverse aromatic substituents at specific positions on the benzoate ring, enabling the synthesis of a vast library of analogues.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. uwindsor.ca It enables the coupling of aryl halides or triflates with a wide range of primary and secondary amines. By applying this reaction to a halogenated precursor of this compound, various amino groups can be introduced, leading to the synthesis of novel aniline (B41778) derivatives.

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While often requiring harsher reaction conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of diaryl ethers and other heteroatom-linked biaryls.

The strategic application of these and other metal-catalyzed reactions, such as Heck, Sonogashira, and Negishi couplings, allows for the precise and versatile derivatization of the this compound scaffold. researchgate.netbeilstein-journals.org

Stereochemical Control in Synthesis (if applicable for potential chiral derivatives)

While this compound itself is not chiral, the introduction of chiral substituents or the creation of chiral centers in its derivatives is a critical aspect of its application in medicinal chemistry. Stereochemical control is paramount as different stereoisomers of a molecule can exhibit vastly different biological activities.

The synthesis of chiral derivatives can be achieved through several strategies:

Use of Chiral Building Blocks: A straightforward approach involves coupling the aromatic core with a chiral side chain that is already enantiomerically pure. For example, in a metal-catalyzed coupling reaction, a chiral amine or alcohol could be used as the coupling partner.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of a new chiral center. For instance, an asymmetric reduction of a ketone derivative or an asymmetric alkylation could be employed to introduce a stereocenter with high enantiomeric excess.

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, it can be separated into its constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Chiral liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation and analysis of stereoisomers. beilstein-archives.orgresearchgate.net

The choice of strategy depends on the specific target molecule and the desired level of stereochemical purity.

Green Chemistry Considerations and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. semanticscholar.org In the synthesis of this compound and its derivatives, several green chemistry considerations are pertinent:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are generally more atom-economical than substitutions and eliminations.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. The development of solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical fluids is highly desirable. semanticscholar.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often accelerate reaction rates and reduce energy usage. semanticscholar.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. Transition metal catalysis is a cornerstone of modern organic synthesis and aligns well with the principles of green chemistry. acs.org

Waste Reduction: The minimization of waste products is a key goal. This can be achieved through the development of high-yielding reactions and the use of recyclable catalysts.

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Advanced Purification Techniques for High Purity Product Isolation

The isolation of high-purity this compound is crucial for its use in research and development, particularly in the pharmaceutical industry where stringent purity standards are required. Several advanced purification techniques can be employed to achieve this:

Flash Column Chromatography: This is a rapid and efficient method for the purification of organic compounds. By using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a carefully selected solvent system, impurities can be effectively separated from the desired product. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is the method of choice. It offers high resolution and can separate even closely related impurities. The choice of the column (e.g., normal-phase or reverse-phase) and the mobile phase is critical for successful separation.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, highly pure crystals of the desired compound can be obtained, leaving impurities behind in the mother liquor.

Distillation: For liquid compounds, distillation can be an effective purification method, especially if the impurities have significantly different boiling points from the product.

The selection of the appropriate purification technique depends on the physical properties of the compound and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 3 Methoxy 4 Trifluoromethoxy Benzoate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate in a standard solvent like CDCl₃ would exhibit signals corresponding to the ethyl group, the methoxy (B1213986) group, and the three aromatic protons.

The ethyl ester protons are expected to appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic pattern resulting from spin-spin coupling. Based on data for similar ethyl esters, the quartet is predicted around δ 4.38 ppm and the triplet around δ 1.41 ppm. rsc.org The methoxy group protons will appear as a sharp singlet, anticipated around δ 3.9 ppm.

The three protons on the benzene (B151609) ring constitute an ABC spin system. The proton at position 5 (H-5) is ortho to both the methoxy and trifluoromethoxy groups. The proton at position 2 (H-2) is ortho to the ester group, while the proton at position 6 (H-6) is ortho to the ester and meta to the methoxy group. Their chemical shifts are influenced by the electronic effects of these substituents, leading to distinct signals in the aromatic region of the spectrum, typically between δ 7.0 and δ 8.0 ppm.

| Predicted ¹H NMR Data for this compound | ||||

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | a | ~ 1.41 | Triplet (t) | ~ 7.1 |

| -OCH₃ | b | ~ 3.90 | Singlet (s) | - |

| -OCH₂- | c | ~ 4.38 | Quartet (q) | ~ 7.1 |

| Ar-H (H-2, H-5, H-6) | d, e, f | ~ 7.20 - 7.70 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum for this compound is expected to show 11 unique signals, corresponding to the 11 carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester is typically found significantly downfield, predicted around δ 165 ppm. The carbons of the ethyl group (-OCH₂CH₃) are expected at approximately δ 61 ppm and δ 14 ppm, respectively. The methoxy carbon (-OCH₃) signal is anticipated around δ 56 ppm. The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms, with a predicted chemical shift around δ 121 ppm. Aromatic carbons attached to electronegative groups are also shifted downfield, and their precise locations can be predicted based on substituent effects.

| Predicted ¹³C NMR Data for this compound | ||

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | a | ~ 14.3 |

| -OCH₃ | b | ~ 56.2 |

| -OCH₂- | c | ~ 61.5 |

| Aromatic C-H | d, e, f | ~ 112 - 125 |

| -OCF₃ | g | ~ 121.0 (quartet, ¹JCF ≈ 257 Hz) |

| Aromatic C (quaternary) | h, i, j | ~ 125 - 155 |

| C=O | k | ~ 165.5 |

Fluorine-19 (¹⁹F) NMR is highly specific for identifying and quantifying fluorine-containing functional groups. Since all ¹⁹F isotopes are NMR-active and the nucleus is highly sensitive, this technique is particularly informative.

For this compound, the three fluorine atoms of the trifluoromethoxy (-OCF₃) group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. Based on data from numerous analogous aryl trifluoromethoxy compounds, the chemical shift for this signal is predicted to be in the range of δ -58 to -59 ppm. beilstein-journals.org The absence of coupling confirms that there are no adjacent NMR-active nuclei interacting with the fluorine atoms.

| Predicted ¹⁹F NMR Data for this compound | ||

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |

| -OCF₃ | g | ~ -58.5 (singlet) |

While one-dimensional NMR spectra identify the different nuclear environments, two-dimensional (2D) NMR experiments are essential for unambiguously establishing the molecular connectivity by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the target molecule, a key COSY correlation would be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group. It would also reveal correlations between the adjacent protons on the aromatic ring, helping to assign their relative positions (H-2, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. HSQC would definitively link the proton signals of the ethyl and methoxy groups to their corresponding carbon signals. It would also correlate each aromatic proton signal with its specific aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound include:

Correlations from the ethyl -OCH₂- protons to the ester carbonyl carbon (C=O).

Correlations from the aromatic proton at H-2 to the carbonyl carbon (C=O).

Correlations from the methoxy protons (-OCH₃) to the aromatic carbon at position 3.

Correlations from the aromatic proton at H-5 to the carbons at positions 3 and 4.

Together, these 2D NMR techniques would provide unequivocal evidence for the assigned structure, leaving no ambiguity in the placement of substituents on the aromatic ring or the constitution of the ester group.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present in a compound.

The FTIR spectrum of this compound would display several characteristic absorption bands. Aromatic esters are known to have a strong carbonyl (C=O) stretching vibration between 1730 and 1715 cm⁻¹. orgchemboulder.com Strong bands corresponding to the C-O stretches of the ester and ether linkages are also expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.com A defining feature of this molecule would be the very strong and broad absorption bands associated with the C-F stretching vibrations of the trifluoromethoxy group, which typically occur in the 1280-1050 cm⁻¹ range and may overlap with the C-O stretching bands. Other expected signals include aromatic C=C stretching bands around 1600 and 1500 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the ethyl and methoxy groups just below 3000 cm⁻¹.

| Predicted FTIR Data for this compound | |

| Predicted Absorption Range (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2990 - 2840 | Aliphatic C-H Stretch (-CH₃, -CH₂, -OCH₃) |

| ~ 1725 | C=O Stretch (Ester) |

| ~ 1600, ~1500 | Aromatic C=C Stretch |

| 1300 - 1250 | Asymmetric C-O-C Stretch (Ester) |

| 1280 - 1050 | C-F Stretch (-OCF₃) (very strong) |

| 1150 - 1000 | Symmetric C-O-C Stretch (Ester, Ether) |

Raman Spectroscopy

Key expected Raman bands include:

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. The C-C stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. Phenyl ring wagging modes are generally weak in Raman spectra. s-a-s.org

Carbonyl Stretching: A strong band corresponding to the C=O stretching of the ethyl ester group is anticipated in the 1700-1730 cm⁻¹ range.

Trifluoromethoxy Group Vibrations: The O-CF₃ group is expected to produce strong, characteristic bands. The C-F stretching vibrations are typically intense and appear in the 1100-1300 cm⁻¹ region.

Methoxy and Ester C-O Stretching: Vibrations corresponding to the C-O stretching of the ester and methoxy groups are expected between 1200 cm⁻¹ and 1300 cm⁻¹.

The table below summarizes the predicted prominent Raman shifts for this compound based on data from analogous compounds. chemicalbook.comchemicalbook.comresearchgate.net

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~1720 | ν(C=O) Ester Carbonyl Stretch | Strong |

| ~1610, ~1590 | ν(C=C) Aromatic Ring Stretch | Medium-Strong |

| ~1280 | ν(C-O) Ester Stretch | Strong |

| ~1250 | νₐₛ(C-O-C) Aryl Ether Stretch | Medium |

| ~1180 | ν(O-CF₃) Stretch | Strong |

| ~1030 | Aromatic Ring Breathing Mode | Medium |

Mass Spectrometry for Fragmentation Pattern and Molecular Weight Verification

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. For this compound, with the chemical formula C₁₁H₁₁F₃O₄ aobchem.com, the exact mass can be calculated. This precise mass measurement is crucial for unambiguous formula confirmation.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁F₃O₄ |

| Monoisotopic Mass (Calculated) | 264.0609 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 265.0682 |

| Expected Ion (e.g., [M+Na]⁺) | 287.0502 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. wikipedia.org In an MS/MS experiment, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) of this compound would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of aromatic esters is well-documented and typically involves characteristic losses related to the ester group. youtube.comnih.gov For the title compound, fragmentation is expected to be directed by the ester, methoxy, and trifluoromethoxy groups.

Predicted Fragmentation Pathways:

Loss of Ethoxy Radical: A primary fragmentation would be the cleavage of the ester C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃) to form an acylium ion.

Loss of Ethylene (B1197577) (McLafferty Rearrangement): If a gamma-hydrogen is available, a McLafferty rearrangement can occur. For ethyl esters, this involves the loss of ethylene (C₂H₄) to form a carboxylic acid radical cation.

Cleavage of the Methoxy Group: Fragmentation may involve the loss of a methyl radical (•CH₃) from the methoxy group.

Cleavage related to the Trifluoromethoxy Group: The O-CF₃ bond may cleave, leading to the loss of a •CF₃ radical.

The following table outlines the expected major fragment ions in the MS/MS spectrum.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 264 ([M]⁺˙) | 219 | 45 (•OC₂H₅) | Loss of ethoxy radical |

| 264 ([M]⁺˙) | 236 | 28 (C₂H₄) | Loss of ethylene via rearrangement |

| 264 ([M]⁺˙) | 249 | 15 (•CH₃) | Loss of methyl radical from methoxy group |

| 219 | 191 | 28 (CO) | Loss of carbon monoxide from acylium ion |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be inferred from related structures. nih.govresearchgate.net

The molecular geometry will be dictated by the sp² hybridization of the aromatic ring carbons and the carbonyl carbon. The benzene ring is expected to be planar. The substituents—ester, methoxy, and trifluoromethoxy groups—will have specific orientations relative to the ring. The trifluoromethoxy group is known to have a significant influence on molecular conformation and crystal packing due to its steric bulk and electronic properties. beilstein-journals.org It often orients itself to minimize steric hindrance with adjacent groups.

In the solid state, molecules would likely pack in a manner that maximizes intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π–π stacking interactions between aromatic rings, although the bulky trifluoromethoxy group might disrupt efficient stacking. nih.gov

The table below presents hypothetical crystallographic parameters based on analyses of similar aromatic esters. researchgate.net

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-C (Aromatic) Bond Lengths | ~1.38 - 1.40 Å |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-O (Ester) Bond Length | ~1.33 - 1.36 Å |

| O-CF₃ Bond Length | ~1.36 - 1.38 Å |

| Dihedral Angle (Ring vs. Ester) | 5 - 25° |

Advanced Spectroscopic Methods for Mechanistic Insights in Derivatization

Investigating the reactivity and derivatization of this compound requires advanced spectroscopic methods to gain mechanistic insights. Derivatization is often performed to enhance the analytical properties of a compound for techniques like chromatography or to create new molecules with desired properties. nih.govresearchgate.netresearchgate.net

In-situ Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor reactions in real-time. For instance, during the hydrolysis of the ester group, the disappearance of the ester carbonyl band (~1720 cm⁻¹) and the appearance of the carboxylic acid carbonyl (~1700 cm⁻¹) and broad O-H bands could be tracked to determine reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the exact structure of derivatized products. For example, if the aromatic ring is further substituted, these techniques can unambiguously establish the position of the new substituent.

Liquid Chromatography-Mass Spectrometry (LC-MS): When this compound is used in complex reaction mixtures, LC-MS and LC-MS/MS are invaluable for separating and identifying reactants, intermediates, and products. nih.gov Derivatization can be employed specifically to improve ionization efficiency for high-sensitivity LC-MS/MS analysis. nih.gov

These advanced methods provide a powerful toolkit for understanding the chemical transformations of this compound, moving beyond simple characterization to a deeper understanding of its chemical behavior.

Reactivity and Reaction Mechanisms of Ethyl 3 Methoxy 4 Trifluoromethoxy Benzoate

Hydrolysis and Saponification Kinetics and Mechanisms

The hydrolysis of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate to its corresponding carboxylic acid, 3-methoxy-4-(trifluoromethoxy)benzoic acid, can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

The most common method for ester hydrolysis is saponification, which involves treatment with a base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comstudysmarter.co.uk This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base present, forming a carboxylate salt. masterorganicchemistry.comchemistrysteps.com

The mechanism for the saponification of this ester is the widely accepted bimolecular acyl-oxygen cleavage (BAC2) mechanism. ucoz.comnih.gov

Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. masterorganicchemistry.comquora.com This rate-determining step leads to the formation of a tetrahedral intermediate. nih.gov

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. masterorganicchemistry.com

Proton Transfer: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and drives the equilibrium towards the products, resulting in the formation of sodium 3-methoxy-4-(trifluoromethoxy)benzoate and ethanol (B145695). chemistrysteps.comquora.com

Acidification: A final acidification step (e.g., with HCl) is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.

Kinetics

The rate of saponification is influenced by the electronic nature of the substituents on the benzoate (B1203000) ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the rate.

For this compound:

Trifluoromethoxy group (-OCF₃): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-journals.org Its presence at the para position significantly enhances the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Ethyl carboxylate group (-COOEt): As a moderately deactivating, electron-withdrawing group, it also contributes to increasing the rate. latech.edu

Methoxy (B1213986) group (-OCH₃): This is an electron-donating group through resonance, which would typically slow the reaction. However, its effect is likely outweighed by the powerful electron-withdrawing nature of the adjacent trifluoromethoxy group and the ester group itself.

| Substituent | Position | Electronic Effect | Predicted Effect on Saponification Rate |

|---|---|---|---|

| -COOEt | C1 | Electron-Withdrawing (Moderate) | Increase |

| -OCH₃ | C3 | Electron-Donating (Resonance) | Decrease |

| -OCF₃ | C4 | Electron-Withdrawing (Strong) | Strong Increase |

Transesterification Reactions and Equilibrium Studies

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. libretexts.org

Acid-Catalyzed Transesterification

Using an acid catalyst (e.g., H₂SO₄) and a large excess of a different alcohol (e.g., methanol), this compound can be converted to the corresponding methyl ester.

The mechanism involves:

Protonation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming alcohol moiety to the original ethoxy group.

Elimination: The original alcohol (ethanol) is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester.

To drive the equilibrium toward the desired product, the new alcohol is used in large excess, or the displaced ethanol is removed from the reaction mixture as it forms. libretexts.org The electronic effects of the ring substituents have a less pronounced impact on the equilibrium position but can affect the rate at which equilibrium is reached. The strong electron-withdrawing nature of the trifluoromethoxy group will increase the rate of the nucleophilic attack step. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS)

EAS involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution is determined by the directing effects of the existing substituents. wikipedia.org

The benzoate ring has three substituents with competing directing effects:

Methoxy group (-OCH₃) at C3: This is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.orgyoutube.com It will direct incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (para).

Ethyl carboxylate group (-COOEt) at C1: This is a moderately deactivating, meta-director due to both inductive and resonance electron withdrawal. latech.eduwikipedia.org It directs incoming electrophiles to the C3 and C5 positions.

Regioselectivity: The outcome of an EAS reaction is determined by the strongest activating group and steric hindrance.

The methoxy group is the most powerful activating group and a strong ortho, para-director. It strongly favors substitution at the C2 and C6 positions. researchgate.net

The C4 position is already substituted.

The C2 position is sterically less hindered than the C6 position (which is between two substituents).

The C5 position is meta to the ester, ortho to the -OCF₃, and meta to the -OCH₃. The deactivating groups direct here, but this is opposed by the stronger directing effect of the methoxy group.

Therefore, electrophilic aromatic substitution will predominantly occur at the C2 position , guided by the powerful ortho-directing effect of the methoxy group. Substitution at C6 is a minor possibility, while substitution at C5 is highly unlikely.

| Position | Directing Effect from -OCH₃ (C3) | Directing Effect from -OCF₃ (C4) | Directing Effect from -COOEt (C1) | Predicted Outcome |

|---|---|---|---|---|

| C2 | Ortho (Activating) | - | Ortho (Deactivating) | Major Product |

| C5 | Meta (Deactivating) | Ortho (Deactivating) | Meta (Deactivating) | Minor/No Product |

| C6 | Ortho (Activating) | Meta (Deactivating) | - | Minor Product (Steric Hindrance) |

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. fiveable.melibretexts.org this compound does not have a suitable leaving group on the aromatic ring. Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

Reactions Involving the Ester Carbonyl Group (e.g., Reductions, Amidation)

The ester carbonyl group is a key site for nucleophilic acyl substitution and reduction reactions.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. masterorganicchemistry.com

The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield (3-methoxy-4-(trifluoromethoxy)phenyl)methanol and ethanol.

The mechanism proceeds via two hydride additions:

A hydride ion from LiAlH₄ attacks the ester carbonyl carbon, forming a tetrahedral intermediate. brainly.comchemistrysteps.com

This intermediate collapses, eliminating the ethoxide ion to form an intermediate aldehyde. masterorganicchemistry.com

The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an alkoxide intermediate. brainly.com

The final alcohol product is obtained after protonation during the aqueous workup.

Amidation

Amidation involves the reaction of the ester with an amine (R₂NH) to form an amide. The reaction is typically slow and may require heating or catalysis. The lone pair on the amine nitrogen acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of ethanol to form the corresponding N-substituted-3-methoxy-4-(trifluoromethoxy)benzamide.

Transformations of the Trifluoromethoxy Group (e.g., Defluorination Pathways)

The trifluoromethoxy (-OCF₃) group is known for its exceptional thermal and chemical stability. beilstein-journals.org It is generally resistant to attack by acids, bases, organometallic reagents, and common oxidizing or reducing agents. beilstein-journals.org This high stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. nih.gov

Unlike the related trifluoromethyl (-CF₃) group, which can sometimes undergo defluorination under harsh reductive conditions, the C-O bond and C-F bonds of the trifluoromethoxy group are extremely robust. Cleavage or transformation of an aryl trifluoromethoxy group is very difficult and not a common reaction pathway under standard laboratory conditions. Attempts to perform reactions on other parts of the molecule are unlikely to affect the -OCF₃ group.

Reactivity of the Methoxy Substituent (e.g., Demethylation)

The methoxy group (-OCH₃) can be cleaved to a hydroxyl group (-OH) in a reaction known as demethylation. This is a common transformation for aryl methyl ethers. A powerful Lewis acid, such as boron tribromide (BBr₃), is the most effective reagent for this purpose. nih.govcore.ac.uk

The mechanism involves:

Lewis Acid Coordination: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic oxygen atom of the methoxy group, forming an oxonium ion intermediate. researchgate.netresearchgate.net

Nucleophilic Attack: A bromide ion (from BBr₃ or another equivalent of the complex) acts as a nucleophile and attacks the methyl carbon in an SN2-like fashion. gvsu.edu

Cleavage: The carbon-oxygen bond is cleaved, producing methyl bromide (CH₃Br) and an aryloxy-dibromoborane intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the boron-oxygen bond to yield the final phenol (B47542), 3-hydroxy-4-(trifluoromethoxy)benzoic acid ethyl ester.

This reaction is generally selective for the methoxy group over the trifluoromethoxy group and the ethyl ester, although excess BBr₃ could potentially cleave the ester as well.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the preferential reaction at one position over others.

Under Reductive Conditions (LiAlH₄): The ester carbonyl is the most reactive site. LiAlH₄ will selectively reduce the ester to a primary alcohol without affecting the aromatic ring, the methoxy group, or the highly stable trifluoromethoxy group. masterorganicchemistry.com

Under Basic Hydrolysis Conditions (NaOH): The primary reaction will be saponification of the ester. The methoxy and trifluoromethoxy ether linkages are stable to these conditions.

Under Demethylation Conditions (BBr₃): The methoxy ether is the most susceptible functional group to cleavage by BBr₃. The ester may also be cleaved under harsher conditions, but the aryl-oxygen bond of the trifluoromethoxy group will remain intact.

Under Electrophilic Aromatic Substitution Conditions: The reaction is highly regioselective. The powerful ortho, para-directing methoxy group will direct the incoming electrophile almost exclusively to the C2 position, which is activated and sterically accessible. organicchemistrytutor.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methoxy-4-(trifluoromethoxy)benzoic acid |

| Sodium 3-methoxy-4-(trifluoromethoxy)benzoate |

| (3-methoxy-4-(trifluoromethoxy)phenyl)methanol |

| N-substituted-3-methoxy-4-(trifluoromethoxy)benzamide |

| 3-hydroxy-4-(trifluoromethoxy)benzoic acid ethyl ester |

| Methyl bromide |

| Ethanol |

| Methanol |

| Sodium hydroxide |

| Boron tribromide |

| Lithium aluminum hydride |

Based on a comprehensive search of publicly available scientific literature, there are no specific kinetic or thermodynamic studies focused on the reaction pathways of this compound. Consequently, detailed research findings and data tables for this specific compound, as required by the article outline, are not available.

Therefore, it is not possible to generate the requested article on "" with a section on "4.8. Kinetic and Thermodynamic Studies of Reaction Pathways" that meets the specified content requirements for data and detailed findings.

Non Clinical and Non Safety Applications of Ethyl 3 Methoxy 4 Trifluoromethoxy Benzoate in Chemical Sciences

Strategic Use as a Key Synthetic Intermediate in Organic Synthesis

The principal application of Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate lies in its function as an intermediate or building block in organic synthesis. Chemical suppliers list it as an "Advanced Organic Building Block," indicating its utility in constructing more complex molecular architectures for research purposes. The presence of the trifluoromethoxy group (-OCF₃) is particularly significant, as this functional group is increasingly important in the design of modern bioactive molecules due to its ability to modulate properties such as metabolic stability and lipophilicity.

Precursor for Advanced Pharmaceuticals (Synthetic Route, not therapeutic)

While specific synthetic pathways originating from this compound to named pharmaceutical compounds are not extensively documented in public literature, its structural motifs are relevant to medicinal chemistry. The trifluoromethoxy-substituted aromatic ring is a feature found in a growing number of developmental drug candidates. This compound serves as a readily available starting material that incorporates this key functionality, which can then be further elaborated. The ester group can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides or other functional groups, or it can participate in various coupling reactions to build the carbon skeleton of a target pharmaceutical agent.

Building Block for Agrochemicals (Synthetic Route, not efficacy/safety)

Similar to its role in pharmaceutical synthesis, this compound serves as a potential precursor in the agrochemical sector. The trifluoromethoxy group is a known feature in several modern pesticides and herbicides, valued for enhancing the biological activity and stability of the final product. The synthesis of novel agrochemicals may involve the modification of the ethyl ester group or substitution reactions on the aromatic ring to produce a new active ingredient.

Synthesis of Specialty Chemicals and Functional Materials

The compound is a versatile reagent for creating specialized chemical structures. Its utility extends to the synthesis of various organic molecules where the specific electronic properties conferred by the methoxy (B1213986) and trifluoromethoxy substituents are desired. These properties can influence the reactivity and physical characteristics of the resulting specialty chemicals, which may be used in fields ranging from electronics to polymer science.

Role in Material Science Development (e.g., Liquid Crystals, Polymer Monomers)

The application of this compound in material science is an area of active research interest, although specific examples are not widely published. The rigid core of the benzene (B151609) ring combined with the polar functional groups suggests potential for its derivatives to be used in the development of functional materials. For instance, molecules with similar structures, containing aromatic cores and alkoxy or fluorinated groups, are known to form the basis of liquid crystals. While this specific compound is not cited as a liquid crystal itself, it could serve as an intermediate for the synthesis of more complex, mesogenic (liquid crystal-forming) molecules. Likewise, it could be chemically modified to create monomers for polymerization into high-performance polymers with tailored thermal or optical properties.

Applications in Analytical Chemistry as a Reference Standard or Reagent

This compound is available from commercial suppliers with a defined purity (e.g., 97%), making it suitable for use as a starting material in research. In analytical chemistry, a well-characterized compound like this can potentially be used as a reference standard for the identification and quantification of related substances in complex mixtures, provided its purity is certified for such purposes. It could also be used as a reagent in the development of new analytical methods.

Exploration in Flavor and Fragrance Chemistry (as a chemical component, not for sensory data)

There is no available information to suggest that this compound is used in the flavor and fragrance industry. The presence of the trifluoromethoxy group makes such an application unlikely, as highly fluorinated compounds are not typically associated with desirable organoleptic properties. Its value remains primarily within the realm of synthetic chemistry for non-sensory applications.

Environmental Fate and Academic Degradation Studies Mechanistic Focus

Photodegradation Pathways and By-product Identification

Photodegradation, the breakdown of molecules by light, is a critical process in the environmental fate of many organic compounds. Aromatic compounds, such as Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate, can absorb ultraviolet radiation, leading to their transformation. The methoxy (B1213986) (-OCH3) and trifluoromethoxy (-OCF3) substituents on the benzene (B151609) ring are expected to influence the photodegradation process.

The methoxy group, an electron-donating group, can enhance the electron density of the aromatic ring, potentially increasing its reactivity towards photolytic degradation. Conversely, the trifluoromethoxy group is a strong electron-withdrawing group, which may alter the electronic properties of the molecule and its susceptibility to photodegradation.

While specific by-products for this compound have not been documented, photodegradation of substituted anisoles can proceed via cleavage of the methyl-oxygen bond or transformation of the aromatic ring. It is plausible that photodegradation of this compound could lead to the formation of hydroxylated and de-esterified derivatives. Potential photodegradation by-products could include 3-hydroxy-4-(trifluoromethoxy)benzoic acid and 3-methoxy-4-(trifluoromethoxy)benzoic acid, resulting from the cleavage of the ethyl ester and methoxy groups, respectively. Further degradation could lead to the opening of the aromatic ring.

Table 1: Predicted Photodegradation By-products of this compound

| By-product Name | Chemical Formula | Predicted Formation Pathway |

| 3-methoxy-4-(trifluoromethoxy)benzoic acid | C9H7F3O4 | Hydrolysis of the ethyl ester |

| Ethyl 3-hydroxy-4-(trifluoromethoxy)benzoate | C10H9F3O4 | Cleavage of the methoxy group |

| 3-hydroxy-4-(trifluoromethoxy)benzoic acid | C8H5F3O4 | Combined hydrolysis and methoxy cleavage |

Abiotic Hydrolysis Mechanisms in Various Environmental Conditions

Abiotic hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, two primary sites are susceptible to hydrolysis: the ethyl ester linkage and the ether linkages of the methoxy and trifluoromethoxy groups.

The hydrolysis of the ethyl ester group is expected to be the most significant abiotic degradation pathway under typical environmental pH conditions (pH 5-9). The rate of ester hydrolysis is influenced by pH, with catalysis occurring under both acidic and basic conditions. Studies on the hydrolysis of ethyl benzoates indicate that the reaction rate is dependent on temperature and the presence of acid or base catalysts. acs.orgacs.orgnih.govresearchgate.netiosrjournals.org The hydrolysis of the ester would yield ethanol (B145695) and 3-methoxy-4-(trifluoromethoxy)benzoic acid.

The methoxy and trifluoromethoxy groups are generally more resistant to hydrolysis than the ester group. Cleavage of aryl ethers typically requires more extreme conditions, such as high temperatures or the presence of strong acids. nih.govlibretexts.orgwikipedia.orgrsc.orgscilit.comwikipedia.orgmasterorganicchemistry.com The trifluoromethoxy group, due to the strong carbon-fluorine bonds, is expected to be particularly stable towards hydrolysis under normal environmental conditions.

Table 2: Predicted Abiotic Hydrolysis Products of this compound

| Product Name | Chemical Formula | Formation Pathway | Environmental Conditions |

| 3-methoxy-4-(trifluoromethoxy)benzoic acid | C9H7F3O4 | Ester hydrolysis | Acidic or basic pH |

| Ethanol | C2H6O | Ester hydrolysis | Acidic or basic pH |

Biotransformation and Biodegradation Studies (Mechanistic, non-toxicological)

Biotransformation and biodegradation by microorganisms are crucial for the ultimate removal of organic compounds from the environment. The structural features of this compound, including the ester linkage and the substituted aromatic ring, will govern its susceptibility to microbial attack.

The microbial degradation of this compound is likely to be initiated by the hydrolysis of the ethyl ester bond by microbial esterases, yielding ethanol and 3-methoxy-4-(trifluoromethoxy)benzoic acid. Ethanol can be readily utilized by a wide range of microorganisms as a carbon and energy source.

The subsequent degradation of the resulting 3-methoxy-4-(trifluoromethoxy)benzoic acid would involve the breakdown of the aromatic ring. Microbial degradation of substituted benzoic acids is a well-studied process. iisc.ac.innih.govnih.govfrontiersin.orgethz.ch The presence of the methoxy and trifluoromethoxy groups will influence the specific degradation pathway.

One common pathway for the degradation of methoxybenzoic acids involves the O-demethylation of the methoxy group to form a hydroxyl group. iisc.ac.in This would transform 3-methoxy-4-(trifluoromethoxy)benzoic acid into 3-hydroxy-4-(trifluoromethoxy)benzoic acid. The trifluoromethoxy group is generally considered to be more resistant to microbial degradation. However, some studies have shown that microorganisms can metabolize trifluoromethyl-substituted aromatic compounds, although often at slower rates. nih.govscispace.comresearchgate.net

Following hydroxylation, the aromatic ring is typically cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Table 3: Predicted Microbial Degradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Predicted Formation Pathway |

| 3-methoxy-4-(trifluoromethoxy)benzoic acid | C9H7F3O4 | Ester hydrolysis |

| Ethanol | C2H6O | Ester hydrolysis |

| 3-hydroxy-4-(trifluoromethoxy)benzoic acid | C8H5F3O4 | O-demethylation of the methoxy group |

| Catechol derivatives | Varies | Aromatic ring hydroxylation |

| Aliphatic acids | Varies | Aromatic ring cleavage |

The key enzymatic reactions involved in the biotransformation of this compound would likely include:

Esterases: These enzymes would catalyze the initial hydrolysis of the ethyl ester linkage, a common and often rapid biotransformation step for ester-containing compounds.

Monooxygenases: These enzymes are crucial for the initial activation of the aromatic ring, often by introducing hydroxyl groups. They could also be involved in the O-demethylation of the methoxy group.

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring, a critical step in the complete mineralization of the compound.

The efficiency of these enzymatic transformations will depend on the specific microbial species and their enzymatic machinery.

Analytical Method Development for Environmental Monitoring (compound detection only)

The development of sensitive and specific analytical methods is essential for monitoring the presence and fate of this compound in environmental matrices such as water and soil. Due to the lack of specific methods for this compound, a general approach based on the analysis of similar compounds can be proposed.

For water samples, a common approach involves solid-phase extraction (SPE) to pre-concentrate the analyte, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). americanlaboratory.comresearchgate.net Derivatization of the carboxylic acid group, which would be formed upon hydrolysis of the ester, may be necessary for GC-MS analysis to improve volatility and chromatographic performance. americanlaboratory.com

For soil samples, the analytical procedure would typically involve an extraction step with an organic solvent, followed by clean-up to remove interfering matrix components. researchgate.netepa.govmassey.ac.nz The final determination would also be performed by GC-MS or LC-MS. The choice of the specific extraction solvent and clean-up procedure would need to be optimized for the target compound and the soil type.

Table 4: Potential Analytical Techniques for the Detection of this compound

| Analytical Technique | Sample Preparation | Detection Method |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Solid-Phase Extraction (water), Solvent Extraction (soil), possible derivatization | Mass Spectrometry (MS) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Solid-Phase Extraction (water), Solvent Extraction (soil) | Mass Spectrometry (MS) |

Patent Landscape and Intellectual Property Analysis in Substituted Benzoate Esters

Trends in Patenting Synthetic Routes to Trifluoromethoxy- and Methoxy-Substituted Benzoates

The synthesis of trifluoromethoxy- and methoxy-substituted benzoates is a key area of focus in the patent literature, reflecting the commercial importance of these compounds as intermediates and end products. Patented synthetic strategies often prioritize efficiency, scalability, and the use of cost-effective and readily available starting materials.

One notable trend is the development of robust methods for introducing the trifluoromethoxy group onto the aromatic ring. Historically, this has been a challenging transformation. However, recent patents and scientific literature describe various approaches. For instance, processes for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds are of significant interest, as these are crucial precursors. google.com Patented methods often involve multi-step sequences, which may include chlorination of a starting material like benzaldehyde, followed by fluorination using anhydrous hydrogen fluoride. google.com The choice of solvents and catalysts is a critical aspect of these patented processes, with a continuous drive to replace hazardous reagents like carbon tetrachloride with more environmentally benign alternatives. google.com

The synthesis of methoxy-substituted benzoates is also well-documented in the patent literature. A common strategy involves the methylation of a corresponding hydroxybenzoic acid derivative. For example, a patented process for the preparation of aromatic methyl methoxycarboxylates describes the methylation of hydroxycarboxylic acids using dimethyl sulphate in an aqueous solution. google.com This approach is highlighted as a versatile method for producing intermediates for pharmaceuticals and polyesters. google.com

The following table summarizes key trends in the patenting of synthetic routes for these classes of compounds:

| Aspect of Synthesis | Patenting Trend | Illustrative Example from Patent Literature |

| Introduction of Trifluoromethoxy Group | Focus on efficient and scalable methods for trifluoromethoxylation of aromatic precursors. | Preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds through multi-step processes involving chlorination and fluorination. google.com |

| Introduction of Methoxy (B1213986) Group | Development of high-yield methylation reactions of hydroxybenzoic acids. | Methylation of hydroxycarboxylic acids using dimethyl sulphate in aqueous solutions for the synthesis of aromatic methoxycarboxylates. google.com |

| Esterification | Optimization of esterification conditions for substituted benzoic acids to improve yield and purity. | General esterification methods are well-established and may be adapted for specific substituted benzoates. |

| Solvent and Catalyst Selection | Shift towards more environmentally friendly and safer reagents and catalysts. | Exploration of alternatives to hazardous solvents like carbon tetrachloride in fluorination reactions. google.com |

Analysis of Novel Applications Claimed in Patents (excluding prohibited categories)

Patents related to substituted benzoate (B1203000) esters reveal a range of novel applications, primarily driven by the unique material properties these compounds can impart. While direct patent applications for Ethyl 3-methoxy-4-(trifluoromethoxy)benzoate are not prominent, the broader class of benzoate esters, including those with fluorine-containing substituents, are claimed in various industrial uses.

A significant area of application for benzoate esters is as plasticizers and viscosity modifiers in polymer compositions. google.comgoogleapis.com Patents describe the use of novel high-viscosity liquid benzoate ester compositions in paints, coatings, adhesives, sealants, inks, elastomers, and films. google.comgoogleapis.com These esters can be blended with other components to achieve desired properties such as increased pliability and softness in the final polymer product. google.com The trifluoromethoxy group in a compound like this compound could potentially enhance properties such as thermal stability, chemical resistance, and hydrophobicity, making it a candidate for high-performance polymer applications.

Furthermore, fluorinated aromatic compounds, a class to which this compound belongs, are of interest in the field of liquid crystals and electronic chemicals. google.com The presence of fluorine atoms can significantly influence the dielectric anisotropy and other mesogenic properties of a molecule. While specific patents for the target compound in this application were not identified, the general utility of fluorinated aromatics in this sector is well-established and a subject of ongoing research and patenting.

The table below outlines some of the patented applications for substituted benzoate esters and related fluorinated aromatic compounds:

| Application Area | Claimed Functionality | Potential Relevance of this compound |

| Polymer Compositions | Plasticizers, viscosity modifiers, additives. google.comgoogleapis.com | The trifluoromethoxy group could enhance thermal and chemical resistance, making it suitable for high-performance polymers. |

| Adhesives and Sealants | Improving flexibility and durability. google.com | Potential to contribute to the formulation of specialized adhesives and sealants with enhanced properties. |

| Coatings and Inks | Modifying viscosity and improving film formation. google.com | Could be explored as an additive in advanced coating and ink formulations. |

| Liquid Crystals | Components in liquid crystal mixtures for displays. google.com | The fluorinated nature of the compound suggests potential utility in electronic applications, although specific data is lacking. |

It is important to note that the direct application of this compound in these fields would require further research and development to validate its performance and secure specific patent claims.

Evolution of Intellectual Property Strategies for Fluorinated Aromatic Compounds

The intellectual property (IP) strategies for fluorinated aromatic compounds have evolved significantly over time, mirroring the advancements in fluorine chemistry and the growing recognition of the unique properties that fluorine imparts to organic molecules.

Early IP strategies in organofluorine chemistry often focused on broad claims covering the synthesis of entire classes of fluorinated compounds. As the field matured, a shift towards more specific and nuanced patenting strategies became evident. This evolution can be attributed to several factors, including a deeper understanding of structure-property relationships, the development of more sophisticated synthetic methods, and the increasing demand for high-performance materials in specialized applications.

A key aspect of modern IP strategies is the focus on protecting not just the final compound but also the key intermediates and the specific synthetic processes used to produce them. This multi-layered approach provides a more robust and comprehensive intellectual property portfolio. For instance, a company might hold patents on a novel fluorinating reagent, a specific catalytic system for a fluorination reaction, and the final fluorinated product itself.

Another trend in the IP landscape for fluorinated aromatics is the increasing emphasis on application-specific patents. Rather than claiming a broad utility for a new compound, companies are more likely to file patents that detail the compound's performance in a specific application, supported by extensive data. This strategy is particularly prevalent in high-value sectors such as electronics and advanced materials.

The growing importance of "green chemistry" has also influenced IP strategies. Patents that describe more environmentally friendly synthetic routes for fluorinated compounds, for example, by reducing the use of hazardous reagents or improving energy efficiency, are becoming more common.

The following table highlights the key evolutionary trends in intellectual property strategies for fluorinated aromatic compounds:

| Era | Dominant IP Strategy | Key Drivers |

| Early Stage (Mid-20th Century) | Broad claims on new classes of fluorinated compounds and fundamental synthetic methods. | Initial discoveries in organofluorine chemistry and the novelty of the compounds. |

| Maturity (Late 20th Century) | More specific claims on individual compounds with demonstrated utility, as well as on improved synthetic processes. | Growing understanding of structure-property relationships and the need for more efficient manufacturing processes. |

| Modern Era (21st Century) | Multi-layered protection of compounds, intermediates, and processes. Strong focus on application-specific patents with detailed performance data. Increasing number of patents related to sustainable and "green" synthesis. | High competition in the market, demand for high-performance materials in specialized applications, and growing environmental concerns. |

Future Research Directions and Emerging Opportunities for Ethyl 3 Methoxy 4 Trifluoromethoxy Benzoate

Development of More Efficient and Sustainable Synthetic Strategies

Currently, detailed synthetic routes for ethyl 3-methoxy-4-(trifluoromethoxy)benzoate are not widely published, with the compound primarily available through chemical suppliers. Future research should focus on developing novel, efficient, and sustainable methods for its synthesis. A key challenge lies in the selective introduction of the trifluoromethoxy group onto the aromatic ring.

Potential research avenues include:

Late-stage Trifluoromethoxylation: Investigating the direct trifluoromethoxylation of a precursor such as ethyl 3-methoxybenzoate. This could involve the use of modern trifluoromethoxylation reagents, including electrophilic (e.g., Togni or Umemoto reagents) or nucleophilic/radical sources of the OCF₃ group.

Building Block Approach: A convergent synthesis starting from smaller, readily available building blocks like 3-methoxy-4-hydroxybenzoic acid. The critical step would be the conversion of the hydroxyl group to a trifluoromethoxy group, potentially via a two-step chlorination/fluorination sequence or by using reagents like SF₄, although milder and safer alternatives would be a primary goal for sustainability.

Green Chemistry Principles: Future synthetic strategies should prioritize the use of greener solvents, reduce the number of synthetic steps, and aim for high atom economy. The development of a catalytic method for trifluoromethoxylation would be a significant advancement.

| Synthetic Approach | Potential Precursor | Key Transformation | Sustainability Goal |

| Late-Stage Functionalization | Ethyl 3-methoxybenzoate | Direct C-H trifluoromethoxylation | Minimize protecting group chemistry |

| Convergent Synthesis | 3-methoxy-4-hydroxybenzoic acid | Hydroxyl to trifluoromethoxy conversion | Use of non-toxic fluorinating agents |

| Catalytic Methods | Substituted benzene (B151609) derivatives | Catalytic OCF₃ group installation | Reduce reagent waste and energy consumption |

Exploration of Novel Catalytic Transformations of the Compound

The electronic properties of the substituted benzene ring in this compound make it an interesting substrate for various catalytic transformations. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethoxy group could lead to unique regioselectivity and reactivity.

Future research could explore:

Cross-Coupling Reactions: Utilizing the aromatic ring as a scaffold in palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to synthesize more complex molecules. The positions ortho and meta to the existing substituents would be of particular interest for functionalization.

Directed C-H Activation: Investigating the use of the ester or methoxy groups as directing groups for transition-metal-catalyzed C-H activation, allowing for the selective introduction of new functional groups at specific positions on the aromatic ring.

Hydrogenation and Reduction: Selective hydrogenation of the aromatic ring or reduction of the ester functionality in the presence of the trifluoromethoxy group could yield novel aliphatic and benzylic compounds.

Design of Next-Generation Advanced Materials Based on its Scaffold

The trifluoromethoxy group is known to impart desirable properties such as high thermal stability, increased lipophilicity, and metabolic stability in molecules. These characteristics make this compound a promising building block for advanced materials.

Emerging opportunities include:

Liquid Crystals: The rigid core and the presence of polar groups suggest that derivatives of this compound could exhibit liquid crystalline properties. Studies on related trifluoromethyl-substituted phenylazo benzoates have shown that the trifluoro-group can lead to broad enantiotropic mesomorphic ranges and high thermal stabilities. figshare.com

Polymers and Coatings: Incorporation of this moiety into polymers could lead to materials with low surface energy, high thermal resistance, and specific optical properties. The ester group provides a convenient handle for polymerization reactions.

Fluorinated Materials: The high fluorine content could be exploited in the design of hydrophobic and oleophobic surfaces, or as components in advanced dielectrics.

Deeper Theoretical and Computational Understanding of Structure-Reactivity Relationships

To guide synthetic efforts and predict the properties of materials derived from this compound, a thorough computational investigation is warranted. Density Functional Theory (DFT) calculations can provide valuable insights into its molecular properties.

Key areas for theoretical study include:

Electronic Structure Analysis: Calculating the molecular electrostatic potential (MEP) surface, HOMO-LUMO energy gap, and natural bond orbital (NBO) analysis to understand the electron distribution and predict sites of electrophilic and nucleophilic attack.

Conformational Analysis: The trifluoromethoxy group is known to prefer a non-planar conformation with respect to the aromatic ring, which can influence intermolecular interactions and material properties. beilstein-journals.org

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for potential synthetic transformations to optimize reaction conditions and predict product outcomes.

| Computational Method | Property to Investigate | Potential Insight |